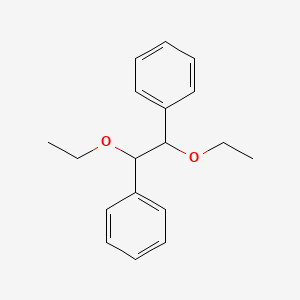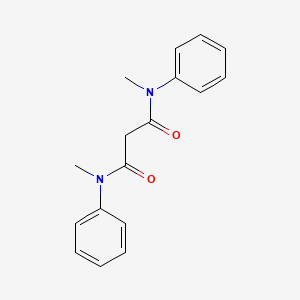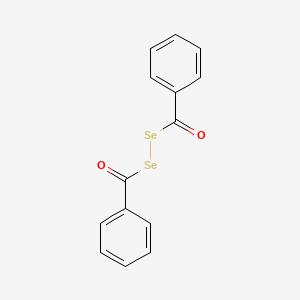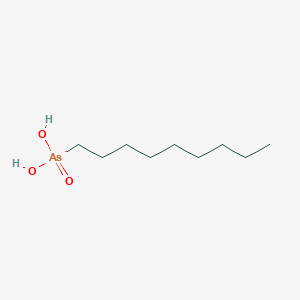
Nonylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylarsonic acid is an organoarsenic compound with the chemical formula C9H21AsO3 It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a nonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonylarsonic acid can be synthesized through the reaction of nonyl alcohol with arsenic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as:
C9H19OH+H3AsO4→C9H21AsO3+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and precise temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Nonylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reactions: These often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Applications De Recherche Scientifique
Nonylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of pesticides and herbicides due to its arsenic content.
Mécanisme D'action
The mechanism by which nonylarsonic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and metabolic pathways, ultimately affecting cell viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Acid (H3AsO4): A simpler arsenic compound with similar chemical properties.
Methylarsonic Acid (CH3AsO3H2): Another organoarsenic compound with a methyl group instead of a nonyl group.
Dimethylarsinic Acid ((CH3)2AsO2H): Contains two methyl groups and is used in similar applications.
Uniqueness
Nonylarsonic acid is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more hydrophobic and affects its reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
36333-44-5 |
|---|---|
Formule moléculaire |
C9H21AsO3 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
nonylarsonic acid |
InChI |
InChI=1S/C9H21AsO3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3,(H2,11,12,13) |
Clé InChI |
OAIWSAYTCYXSRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


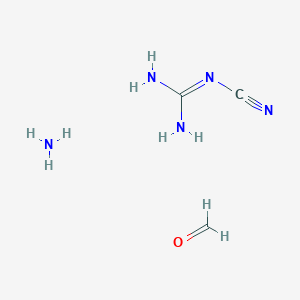
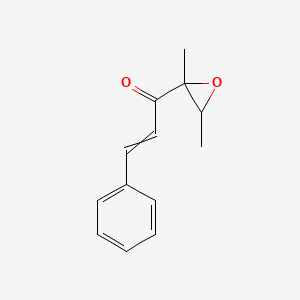
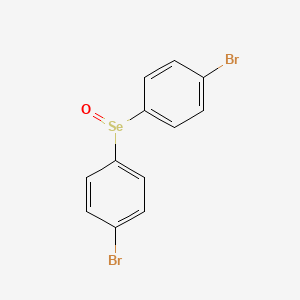
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
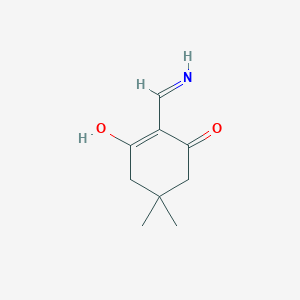
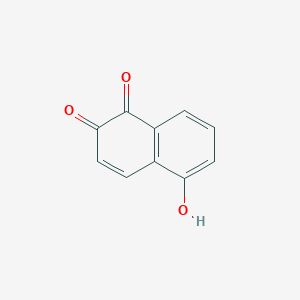
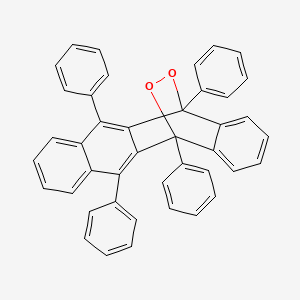
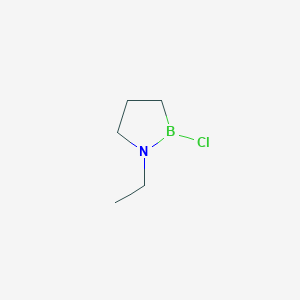
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
